Home > Products > Screening Compounds P138161 > N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide
N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide -

N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide

Catalog Number: EVT-4290938
CAS Number:
Molecular Formula: C18H19IN4O3
Molecular Weight: 466.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound is a benzamide derivative that exhibits potent activity against autoimmune diseases. [, ]

Relevance: This compound shares the core benzamide structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. Both compounds also feature a piperidinyl substituent on the benzamide nitrogen. The primary differences lie in the substituents at the 3 and 4 positions of the benzamide ring and the specific nature of the group attached to the piperidinyl nitrogen. [, ]

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: This compound is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating blood cancers. It is formed during oxidative stress degradation of Venetoclax. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide (VNO). []

Relevance: Similar to VNO, VHA is a large and complex molecule, but it shares the piperazinyl and nitrophenyl motifs with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. The shared substructures could potentially lead to similarities in their chemical behavior. []

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: This compound is an orally bioavailable dopamine D4 agonist developed for the treatment of erectile dysfunction. It exhibits good oral bioavailability and comparable efficacy, safety, and tolerability to its first-generation clinical candidate ABT-724. []

3-(2-Hydroxy-3-iodo-5-methylphenyl) 1-phenyl-5-(4-methoxyphenyl) pyrazoline

Compound Description: This pyrazoline derivative was investigated for its ability to form chelates with Cu(II) metal ions at various ionic strengths. []

Relevance: This compound, although belonging to a different chemical class, contains an iodo-methylphenyl motif that is structurally related to the 5-iodo-6-methyl-2-pyridinyl group in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This suggests potential similarities in their chemical reactivity and physicochemical properties. []

3-(2-Hydroxy-3-iodo-5-methylphenyl)-5(4-methoxy-phenyl) isoxazoline

Compound Description: Similar to the previous pyrazoline compound, this isoxazoline derivative was also investigated for its chelation properties with Cu(II) metal ions. []

Relevance: Like the pyrazoline derivative, this compound contains an iodo-methylphenyl motif structurally related to the 5-iodo-6-methyl-2-pyridinyl group in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This suggests potential similarities in their chemical reactivity and physicochemical properties. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. It is primarily formed by gut bacteria. []

Relevance: While M30 is a complex molecule with multiple functional groups, it shares the nitrophenyl and piperazinyl motifs with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This structural similarity could potentially result in shared chemical reactivity or metabolic pathways. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major human metabolite of Venetoclax, formed by cytochrome P450 isoform 3A4 (CYP3A4). It is considered a disproportionate human metabolite. []

Relevance: Although a complex molecule, M27 shares the nitrophenyl motif with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, hinting at potential similarities in their metabolic fates and chemical behavior. []

4-(5-Benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542)

Compound Description: SB-431542 is a selective inhibitor of activin receptor-like kinase (ALK)5, which is the type I receptor for transforming growth factor 1 (TGF1). []

4-[[(7R) -8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-4-6-oxo-2-piperidinyl] amino] -3-methoxy-N- ( 1-methyl-4-piperidinyl) benzamide

Compound Description: This compound is a novel hydrate and polymorph of a benzamide derivative. []

Relevance: This compound shares the benzamide core and a substituted piperidinyl group attached to the benzamide nitrogen with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

(±)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide (U-54494A)

Compound Description: U-54494A is a potent anticonvulsant and sodium channel blocker. []

Relevance: This compound belongs to the benzamide class, sharing the core structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. Both also feature a cyclic amine substituent on the benzamide nitrogen, although the specific ring size and other substituents differ. []

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide

Compound Description: This benzamide derivative exhibits high affinity for 5-HT2 receptors. []

Relevance: This compound shares the core benzamide structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. Both compounds also feature a piperidinyl substituent on the benzamide nitrogen. []

125I-4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenzamide

Compound Description: This radioiodinated benzamide derivative exhibits high affinity and selectivity for 5-HT2 receptors. []

Relevance: This compound is structurally very similar to N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. They both belong to the benzamide class and share a piperidinyl substituent on the benzamide nitrogen, a methoxy group at the 2 position of the benzamide, an iodine at the 5 position of the benzamide, and a fluorophenoxypropyl substituent on the piperidine. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of both the metabotropic glutamate receptor (mGluR) subtype 5 (mGluR5) and, to a lesser extent, mGluR1. [, ]

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator selective for mGluR1. []

Relevance: VU-71 is structurally related to CDPPB and shares the benzamide core structure with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. All three compounds feature different substituents on the benzamide nitrogen, indicating their diverse pharmacological profiles. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting significantly improved binding and functional activity compared with CDPPB. []

Relevance: Like CDPPB, VU-1545 belongs to the benzamide class, but differs in the specific substituents on the benzamide nitrogen. Despite sharing the benzamide core with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, the substantial structural variations suggest distinct pharmacological properties. []

N-(4'-Iodophenylsulfonyl)-4-nitroaniline

Compound Description: This compound forms three-dimensional framework structures through intermolecular I…O2N and C-H…O interactions. []

Relevance: N-(4'-Iodophenylsulfonyl)-4-nitroaniline and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide both feature a nitroaniline motif, although they differ significantly in their overall structure and chemical class. []

N-(4'-Nitrophenylsulfonyl)-4-iodoaniline

Compound Description: Similar to the previous compound, this isomer also forms three-dimensional frameworks through I…O2N and C-H…O interactions. []

Relevance: N-(4'-Nitrophenylsulfonyl)-4-iodoaniline also contains a nitroaniline motif, sharing this structural feature with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

N,N-Bis(3'-nitrophenylsulfonyl)-4-iodoaniline

Compound Description: This compound displays chains linked by paired I…O=S interactions and sheets linked by C-H…O hydrogen bonds and aromatic π…π stacking interactions. []

Relevance: N,N-Bis(3'-nitrophenylsulfonyl)-4-iodoaniline incorporates an iodoaniline motif, which is structurally related to the 5-iodo-6-methyl-2-pyridinyl group in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. This suggests potential similarities in their chemical reactivity and intermolecular interactions. []

N-(4'-Iodophenylsulfonyl)-3-nitroaniline

Compound Description: This compound demonstrates chains of fused rings formed by N-H…O=S and I…nitro interactions, linked by C-H…O hydrogen bonds and π…π stacking interactions. []

Relevance: Similar to other iodo-nitroarenesulfonamides, N-(4'-Iodophenylsulfonyl)-3-nitroaniline shares the nitroaniline motif with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

N-(4'-Iodophenylsulfonyl)-4-methyl-2-nitroaniline

Compound Description: This compound forms chains containing alternating R2(2)(8) and R2(2)(10) rings through N-H…O=S and C-H…O(nitro) hydrogen bonds. []

Relevance: N-(4'-Iodophenylsulfonyl)-4-methyl-2-nitroaniline, although belonging to a different chemical class, features a nitroaniline motif similar to that found in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

N-(4'-Iodophenylsulfonyl)-2-nitroaniline

Compound Description: This compound forms cyclic, centrosymmetric four-component aggregates through I…O=S and N-H…O(nitro) interactions, linked into a molecular ladder by C-H…O hydrogen bonds. []

Relevance: N-(4'-Iodophenylsulfonyl)-2-nitroaniline shares the nitroaniline motif with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

(3S)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

Compound Description: This compound is a κ-opioid receptor antagonist with a long duration of action, likely due to its ability to activate c-Jun N-terminal kinase (JNK) 1. []

Relevance: Both RTI-5989-97 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide feature a piperidinyl substituent, although they belong to different chemical classes and have distinct biological targets. []

(3R)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194)

Compound Description: Similar to RTI-5989-97, this compound is a long-acting κ-opioid receptor antagonist that activates JNK1. []

Relevance: RTI-5989-194 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide both contain a piperidinyl moiety, despite their differences in overall structure and pharmacological activity. []

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-Methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241)

Compound Description: Another long-acting κ-opioid receptor antagonist, this compound also exhibits JNK1 activation. []

Relevance: RTI-5989-241 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide share a common piperidinyl substituent, despite their diverse chemical structures and biological targets. []

Nor-binaltorphimine (nor-BNI)

Compound Description: Nor-BNI is a prototypical selective κ-opioid antagonist with a long duration of action, attributed to its ability to activate JNK1. []

Relevance: Although structurally unrelated to N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, nor-BNI highlights the importance of JNK1 activation for long-lasting antagonist action at the κ-opioid receptor. []

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a long-acting κ-opioid receptor antagonist that activates JNK1. []

Relevance: JDTic and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide share the presence of a piperidinyl substituent, but have different chemical structures and pharmacological properties. []

(3R)-N-[(1S)-1-[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-212)

Compound Description: RTI-5989-212 is a κ-opioid receptor antagonist with a short duration of action and does not activate JNK1. []

(3R)-7-Hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-240)

Compound Description: RTI-5989-240 is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []

(S)-3-Fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA0658)

Compound Description: JSPA0658 is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []

Relevance: While belonging to the benzamide class, JSPA0658 differs considerably in structure and biological activity from N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

(S)-3-Fluoro-4-(4-((2-(3,5-bis(trifluoromethyl)phenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (JSPA071B)

Compound Description: JSPA071B is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-4455242)

Compound Description: PF-4455242 is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []

Relevance: PF-4455242 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide have distinct chemical structures and belong to different pharmacological classes. []

(S)-3-Fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (FP3FBZ)

Compound Description: FP3FBZ is a short-acting κ-opioid receptor antagonist that does not activate JNK1. []

Naloxone

Compound Description: Naloxone is a nonselective opioid receptor antagonist with a short duration of action. It does not activate JNK1. []

Relevance: Naloxone highlights the typical short duration of action of competitive opioid receptor antagonists, contrasting with the long-lasting effects of compounds like nor-BNI, which activate JNK1. N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, although not an opioid antagonist, might provide insights into the structural features affecting the duration of action of receptor ligands. []

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Compound Description: DOI is a nonselective 5-HT2 receptor agonist that induces mitochondrial biogenesis (MB) in renal proximal tubular cells (RPTCs). []

Relevance: DOI, while structurally different from N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, contains an iodo-dimethoxyphenyl motif, suggesting a potential for shared chemical reactivity or metabolic pathways. []

2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine (CP-809,101)

Compound Description: CP-809,101 is a 5-HT2C receptor agonist that unexpectedly increases RPTC respiration and peroxisome proliferator–activated receptor γ coactivator-1α (PGC-1α) mRNA expression, likely through off-target activation of the 5-HT2A receptor. []

Relevance: Although belonging to a different chemical class, CP-809,101 features a piperazinyl motif, which is also present in N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, suggesting a possible similarity in their interactions with certain biological targets. []

6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxamide dihydrochloride (SB-242,084)

Compound Description: SB-242,084 is a 5-HT2C receptor antagonist that surprisingly increases mitochondrial genes and oxidative metabolism, potentially via off-target activation of the 5-HT2A receptor. []

4-[2-[[(2-Hydroxyphenyl)methyl]amino]ethyl]-2,5-dimethoxybenzonitrile (NBOH-2C-CN)

Compound Description: NBOH-2C-CN is a 5-HT2A receptor agonist that increases RPTC respiration, suggesting a link between 5-HT2A receptor agonism and mitochondrial function. []

Relevance: NBOH-2C-CN and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide are structurally distinct compounds, but NBOH-2C-CN provides evidence for the involvement of 5-HT2A receptor activation in modulating mitochondrial function, which could be relevant for understanding the potential biological activities of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

2-Cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline (DU124183)

Compound Description: DU124183 is a heterocyclic allosteric modulator of the human A3 adenosine receptor (A3AR). []

4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455)

Compound Description: VUF5455 is another heterocyclic allosteric modulator of the A3AR. []

Relevance: VUF5455 and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide are structurally distinct compounds, but VUF5455 provides further evidence for the existence of allosteric modulators of GPCRs, which could be relevant for exploring the pharmacological activity of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

5-(N,N-Hexamethylene)-amiloride (HMA)

Compound Description: HMA is an amiloride analog and allosteric modulator of the A3AR. []

Relevance: HMA and N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide are structurally distinct, but HMA demonstrates the pharmacological relevance of allosteric modulation of GPCRs, which could be applicable to investigating the biological activity of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide. []

N6-(4-Amino-3-[(125)I]iodobenzyl)-5′-N-methylcarboxamidoadenosine

Compound Description: This radioligand is an agonist for the A3AR. []

Relevance: This compound, while structurally different from N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, highlights the use of radioligand binding assays for studying receptor pharmacology, which could be useful for investigating the potential interactions of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide with biological targets. []

[(3)H]8-Ethyl-4-methyl-2-phenyl-(8R)-4,5,7,8-tetrahydro-1H-imidazo[2.1-i]purin-5-one (PSB-11)

Compound Description: PSB-11 is a radiolabeled antagonist for the A3AR. []

Relevance: Similar to the previous radioligand, PSB-11 demonstrates the use of radioligand binding assays for studying receptor pharmacology, which could be valuable for characterizing the potential interactions of N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide with biological targets. []

N-(3-Nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)phenyl)sulfonyl)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax)

Compound Description: Venetoclax is a selective inhibitor of Bcl-2, a protein that plays a role in cell survival and apoptosis. Venetoclax is used to treat certain types of blood cancers, including chronic lymphocytic leukemia, small lymphocytic lymphoma, and acute myeloid leukemia. []

Relevance: Venetoclax shares several structural features with N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide, including the benzamide core, a nitro group on the benzamide ring, and a piperazine ring. The presence of these shared structural features suggests that N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide might exhibit similar pharmacological activity to Venetoclax or interact with the Bcl-2 protein in some way. []

Properties

Product Name

N-(5-iodo-6-methyl-2-pyridinyl)-3-nitro-4-(1-piperidinyl)benzamide

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)-3-nitro-4-piperidin-1-ylbenzamide

Molecular Formula

C18H19IN4O3

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C18H19IN4O3/c1-12-14(19)6-8-17(20-12)21-18(24)13-5-7-15(16(11-13)23(25)26)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,24)

InChI Key

KEKBTXFHLFGKSN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.